5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
This compound is a derivative of dihydropyridine, which is a class of compounds widely used in medicine due to their calcium channel blocking activity . The presence of the phenoxyphenyl and fluorobenzyl groups may alter its properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine core, with the phenoxyphenyl and fluorobenzyl groups attached at specific positions. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could potentially undergo similar reactions to other dihydropyridines, such as redox reactions or reactions at the nitrogen atoms. The presence of the phenoxyphenyl and fluorobenzyl groups may also open up additional reaction pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially influencing its absorption and distribution in the body .Scientific Research Applications
Aromatic Polyamides and Polymer Research
Aromatic polyamides, which might involve similar complex molecules, are significant in the development of new materials. Research in this area often explores the synthesis and characterization of aromatic polyamides with various substitutions to improve properties like thermal stability, solubility, and mechanical strength. For example, studies have demonstrated the synthesis of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links, showing that these polymers are amorphous, soluble in polar solvents, and possess good thermal stability, making them suitable for creating tough and flexible films (Hsiao & Yu, 1996).
Novel Drug Discovery and Biological Applications
In the realm of biological applications, compounds with a similar complexity are often explored for their potential as therapeutic agents. For instance, research into HIV integrase inhibitors has led to the discovery of compounds with significant potential in treating HIV infections, showcasing the critical role of such molecules in developing new treatments (Monteagudo et al., 2007).
Chemical Probes for Neurological Studies
Another application area is the development of chemical probes for imaging and studying neurological receptors in vivo. Compounds synthesized for this purpose can be used in conjunction with positron emission tomography (PET) to study receptor densities in diseases like Alzheimer's, providing insights into disease mechanisms and potential therapeutic targets (Kepe et al., 2006).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. If it’s intended to be a calcium channel blocker like other dihydropyridines, it would likely act by blocking voltage-dependent calcium channels in the cell membrane, thereby inhibiting the influx of calcium ions into the cell .
Future Directions
properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(4-phenoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-29-16-25(32-17-18-7-9-19(27)10-8-18)24(30)15-23(29)26(31)28-20-11-13-22(14-12-20)33-21-5-3-2-4-6-21/h2-16H,17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSCRNVCAPRYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide |
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